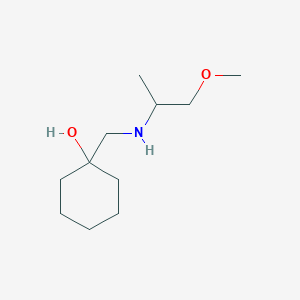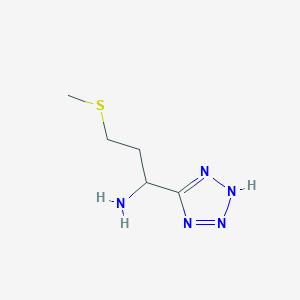
3-(2-Hydroxyethoxy)picolinic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyethoxy)picolinic acid hydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is a derivative of picolinic acid, which is a naturally occurring compound found in plants and animals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethoxy)picolinic acid hydrochloride typically involves the reaction of picolinic acid with ethylene glycol under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its hydrochloride form .
化学反应分析
Types of Reactions
3-(2-Hydroxyethoxy)picolinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
科学研究应用
3-(2-Hydroxyethoxy)picolinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized chemicals and materials
作用机制
The mechanism of action of 3-(2-Hydroxyethoxy)picolinic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
3-(2-Hydroxyethoxy)picolinic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
872045-03-9 |
|---|---|
分子式 |
C8H9NO4 |
分子量 |
183.16 g/mol |
IUPAC 名称 |
3-(2-hydroxyethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c10-4-5-13-6-2-1-3-9-7(6)8(11)12/h1-3,10H,4-5H2,(H,11,12) |
InChI 键 |
LGKMEFGJZVAOKR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C(=O)O)OCCO.Cl |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)O)OCCO |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


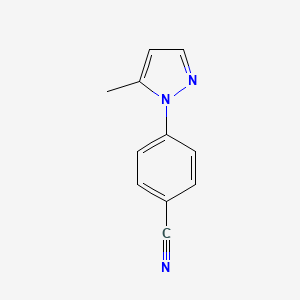
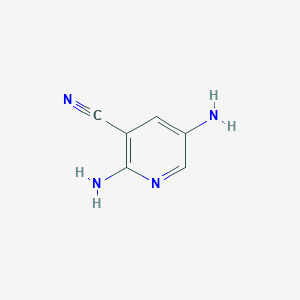
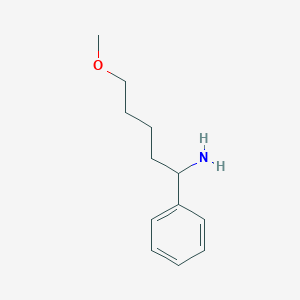

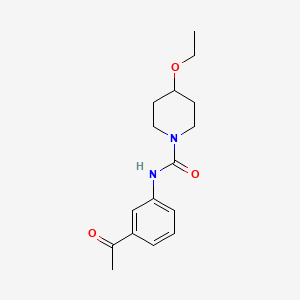
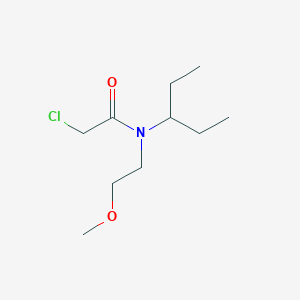

![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)
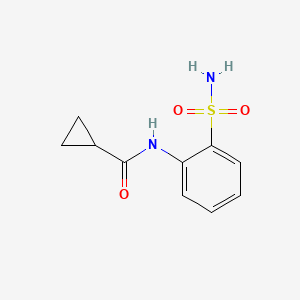
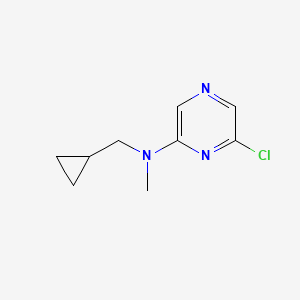
![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)
